2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, an ethoxyphenyl group, and a cyclopenta[c]pyrazole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the ethoxyphenyl group, and the construction of the cyclopenta[c]pyrazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Utilization in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid
- 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide
- 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H16N2O3S, characterized by the presence of a thiolane ring and a cyclopentapyrazole structure. The dioxo group contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiolane ring and subsequent functionalization to introduce the ethoxyphenyl and carboxamide groups.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, related pyrazole derivatives have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's structural similarities to known anticancer agents suggest it may also possess similar properties.
Table 1: Summary of Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
C5 | MCF-7 | 0.08 | EGFR Inhibition |
C6 | A549 | 0.05 | Apoptosis Induction |
Antimicrobial Activity
The presence of sulfur in the thiolane moiety may enhance the compound's antimicrobial properties. Compounds with similar structural features have been reported to exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 μg/mL |
Compound B | S. aureus | 16 μg/mL |
The proposed mechanism involves the inhibition of key enzymes or pathways critical for cell proliferation and survival in cancer cells. For example, some pyrazole derivatives inhibit EGFR kinase activity, leading to reduced tumor growth.
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various pyrazole derivatives on MCF-7 cells. The results indicated that certain compounds significantly inhibited cell growth through apoptosis induction mechanisms.
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial efficacy of thiolane-containing compounds against clinical isolates of bacteria. The findings revealed promising activity against multi-drug resistant strains.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-17-9-4-3-7-16(17)20-19(23)18-14-6-5-8-15(14)21-22(18)13-10-11-27(24,25)12-13/h3-4,7,9,13H,2,5-6,8,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIXUKPXFVICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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